Hexamethyldisilazane

Catalog No.
S575618
CAS No.
999-97-3
M.F
C6H19NSi2
M. Wt
161.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilazane

CAS Number

999-97-3

Product Name

Hexamethyldisilazane

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane

Molecular Formula

C6H19NSi2

Molecular Weight

161.39 g/mol

InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3

InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N[Si](C)(C)C

Solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene
Insol in water, reacts slowly
In water, 392 mg/l @ 25 °C /Estimated/

Synonyms

hexamethyldisilazane, hexamethylsilazane, hexamethylsilazane, aluminum salt, hexamethylsilazane, beryllium salt, hexamethylsilazane, cadmium salt, hexamethylsilazane, cerium (+3) salt, hexamethylsilazane, chromium (3+) salt, hexamethylsilazane, cobalt (2+) salt, hexamethylsilazane, europium (3+) salt, hexamethylsilazane, gadolinium (3+) salt, hexamethylsilazane, gallium salt, hexamethylsilazane, germanium (2+) salt, hexamethylsilazane, holmium (3+) salt, hexamethylsilazane, indium (3+) salt, hexamethylsilazane, iron (3+) salt, hexamethylsilazane, lanthanum (3+) salt, hexamethylsilazane, lead (2+) salt, hexamethylsilazane, lithium salt, hexamethylsilazane, lutetium (3+) salt, hexamethylsilazane, magnesium salt, hexamethylsilazane, manganese (2+) salt, hexamethylsilazane, mercury (2+) salt, hexamethylsilazane, neodymium (3+) salt, hexamethylsilazane, potassium salt, hexamethylsilazane, praseodymium (3+) salt, hexamethylsilazane, samarium (3+) salt, hexamethylsilazane, scandium (3+) salt, hexamethylsilazane, silanamine-(15)N-labeled, hexamethylsilazane, sodium salt, hexamethylsilazane, thallium (3+) salt, hexamethylsilazane, tin (2+) salt, hexamethylsilazane, titanium (3+) salt, hexamethylsilazane, uranium (3+) (3:1) salt, hexamethylsilazane, vanadium (3+) salt, hexamethylsilazane, ytterbium (3+) salt, hexamethylsilazane, yttrium (3+) salt, hexamethylsilazane, zinc salt, N-lithiohexamethyldisilazane, sodium hexamethyldisilazide

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C

Sample Preparation for Electron Microscopy

HMDS serves as an alternative to critical point drying (CPD) in preparing samples for scanning electron microscopy (SEM) []. This technique eliminates the need for specialized equipment like a CPD apparatus. HMDS treatment dehydrates samples effectively by replacing water molecules with hydrophobic groups, preserving their morphology for SEM analysis [].

Silylation Agent in Analytical Chemistry

HMDS acts as a silylating agent, introducing trimethylsilyl (TMS) groups (-Si(CH3)3) onto various functional groups like hydroxyl (-OH) and carboxyl (-COOH) []. This process, known as silylation, enhances the volatility and stability of analytes, making them more amenable for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. For instance, silylation of sugars and related molecules with HMDS improves their chromatographic behavior in GC, leading to better separation and detection [].

Derivatization in Organic Synthesis

HMDS plays a role in the derivatization of various organic molecules []. This involves modifying functional groups to alter their properties, often facilitating further reactions or purification steps. For example, HMDS is used in the synthesis of certain pharmaceuticals and agrochemicals, where it helps convert starting materials into more reactive or easily separable forms [].

Other Research Applications

Beyond the aforementioned examples, HMDS finds applications in other areas of scientific research:

  • Surface modification: HMDS can modify the surface properties of materials, making them more hydrophobic or improving adhesion for various applications [].
  • Biomedical research: HMDS is used as an intermediate in the production of antibodies and anticancer drugs [].
  • Material science: HMDS is employed in the preparation of thin films and other nanomaterials [].

Hexamethyldisilazane is an organosilicon compound with the molecular formula C6H19NSi2C_6H_{19}NSi_2. It appears as a colorless, volatile liquid with a pungent odor and is known for its hydrophobic properties. This compound is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. Hexamethyldisilazane is widely utilized in various industrial and laboratory applications due to its effectiveness as a silylation agent and its ability to enhance the surface properties of materials .

The mechanism of action of HMDS depends on the specific reaction it is involved in.

  • In silylation reactions: The lone pair of electrons on the nitrogen atom in HMDS attacks the electrophilic hydrogen atom of the functional group (e.g., alcohol) leading to the formation of a trimethylsilyl ether and ammonia (Eq. 1).
  • As a base/catalyst: HMDS can accept a proton from a reactant, increasing the nucleophilicity of another molecule and promoting bond formation.

  • Hydrolysis: When exposed to moisture, hexamethyldisilazane reacts with water to produce trimethylsilanol and ammonia. This reaction can lead to the formation of siloxane networks on surfaces .
  • Silylation: It acts as a reagent in the trimethylsilylation of alcohols, amines, and carboxylic acids, protecting sensitive functional groups during chemical synthesis .
  • Reactivity with Carbonyl Compounds: Hexamethyldisilazane reacts with carbonyl-containing organic compounds, generating gaseous ammonia as a byproduct .

The biological activity of hexamethyldisilazane is limited, primarily due to its toxicity. Exposure can lead to respiratory tract irritation and central nervous system depression. Long-term exposure has been associated with neurotoxic effects such as ataxia. The compound can cause severe burns upon contact with skin or eyes and may release toxic nitrogen oxides when heated .

Hexamethyldisilazane can be synthesized through several methods:

  • Reaction of Trimethylsilyl Chloride with Ammonia: This is the most common method, where trimethylsilyl chloride reacts with ammonia to yield hexamethyldisilazane .
  • Chemical Vapor Deposition: Due to its high vapor pressure and low cost, hexamethyldisilazane is frequently used as a precursor in chemical vapor deposition processes for producing silicon-based films .

Hexamethyldisilazane has diverse applications across various fields:

  • Surface Treatment: It is used in the photolithography process for treating silicon wafers, enhancing the adhesion of photoresists .
  • Gas Chromatography: The compound serves as a derivatization agent in gas chromatography mass spectrometry applications .
  • Silylation Reactions: Hexamethyldisilazane is employed for silylation in organic synthesis, particularly for protecting functional groups during reactions involving sensitive substrates .
  • Material Science: It plays a role in the preparation of nanosilicon films and other silicon-based materials .

Studies have shown that hexamethyldisilazane interacts effectively with various functional groups, making it a versatile reagent in organic synthesis. Its reactivity allows it to participate in condensation reactions and silylation processes that are crucial for developing new materials and compounds . Research indicates that hexamethyldisilazane can also facilitate reactions involving metal chlorides to produce metal nitride precursors, showcasing its utility in inorganic chemistry .

Hexamethyldisilazane shares similarities with other organosilicon compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundMolecular FormulaUnique Features
Trimethylsilyl ChlorideC3H9ClSiC_3H_9ClSiUsed primarily for silylation; more reactive than hexamethyldisilazane.
DimethylsiloxaneC2H6OSiC_2H_6OSiCommonly used as a silicone fluid; less reactive than hexamethyldisilazane.
Bis(trimethylsilyl)amineC6H18NSi2C_6H_{18}NSi_2Similar structure but lacks the same hydrophobic properties; used in various chemical syntheses.

Hexamethyldisilazane's effectiveness as a silylation agent and its relatively low toxicity compared to other organosilicon compounds make it particularly valuable in both laboratory and industrial settings .

Origins and Early Synthesis

The synthesis of HMDS traces back to the 1950s, when organosilicon chemistry emerged as a frontier in synthetic organic methodologies. Early work by researchers such as Turzhova et al. demonstrated its production via the reaction of trimethylsilyl chloride (TMSCl) with ammonia:
$$ 2 \, (\text{CH}3)3\text{SiCl} + 3 \, \text{NH}3 \rightarrow [(\text{CH}3)3\text{Si}]2\text{NH} + 2 \, \text{NH}_4\text{Cl} $$
This exothermic process laid the groundwork for scalable production, with later refinements incorporating triethylamine to enhance yield and purity. By the 1970s, HMDS had gained prominence as a non-nucleophilic base in lithiation reactions, enabling advances in stereoselective synthesis.

Industrial Adoption and Expansion

The 1980s marked HMDS's transition into electronics manufacturing, driven by its role as an adhesion promoter in photolithography. IBM's 1970 patent highlighted its utility in rendering silicon wafers hydrophobic, a critical step for photoresist patterning. Concurrently, its low toxicity compared to alternatives like silane (SiH₄) spurred adoption in plasma-enhanced chemical vapor deposition (PECVD) for silicon carbonitride (SiCN) coatings.

Silicon-Nitrogen Bond Architecture

Hexamethyldisilazane exhibits a distinctive silicon-nitrogen bond architecture that has been extensively characterized through experimental and theoretical investigations [1] [2]. The molecular structure features two silicon atoms connected through a central nitrogen atom, forming a linear Si-N-Si backbone with six methyl substituents attached to the silicon centers [2] [3].

Electron diffraction studies have revealed critical structural parameters for hexamethyldisilazane. The silicon-nitrogen bond length has been determined to be 173.5 picometers, demonstrating remarkable consistency across different experimental measurements [2]. More recent investigations using advanced electron diffraction techniques report a silicon-nitrogen bond length of 1.738 ± 0.005 angstroms, with the Si-N-Si bond angle measuring 131.3 ± 1.5 degrees [9].

The silicon-nitrogen bond architecture in hexamethyldisilazane displays significant similarities to simpler disilazane compounds, where hydrogen atoms replace the methyl groups [2] [18]. This structural consistency suggests that steric factors from the methyl substituents do not substantially influence the fundamental Si-N-Si bonding geometry [2].

Study TypeSi-N Bond Length (Å)Si-N-Si Bond Angle (°)Reference
Electron Diffraction (1984)1.738 ± 0.005131.3 ± 1.5 [9]
Electron Diffraction (Early)1.735 ± 0.012125.5 ± 1.8 [2]
Disilazane Reference1.725 ± 0.003127.7 ± 0.1 [18]

The molecular architecture demonstrates a planar Si-N-Si skeleton, which distinguishes hexamethyldisilazane from other Group 15 disilyl compounds [7]. This planarity contributes to the unique bonding characteristics and reactivity patterns observed in hexamethyldisilazane chemistry [2] [7].

Electron Distribution and Bonding Characteristics

The electron distribution in hexamethyldisilazane reflects the complex interplay between silicon and nitrogen orbitals, resulting in distinctive bonding characteristics that govern the molecule's chemical behavior [2] [7]. The molecular formula C₆H₁₉NSi₂ indicates a total of 86 electrons distributed across the molecular framework [3] [4].

Silicon atoms in hexamethyldisilazane adopt sp³ hybridization, forming tetrahedral coordination environments with three methyl groups and one nitrogen atom [2] [12]. The nitrogen center exhibits electron lone pair localization, contributing to the molecule's Lewis base character [2] [16].

The silicon-nitrogen bonds in hexamethyldisilazane display polar covalent character with significant π-bonding components [2] [7]. Theoretical analyses suggest that (p→d)π interactions between nitrogen 2p orbitals and silicon 3d orbitals contribute to bond strengthening and geometric stabilization [7] [20]. These π-bonding interactions help explain the observed planarity of the Si-N-Si backbone and the relatively short silicon-nitrogen bond distances [2] [7].

Mulliken population analysis from computational studies indicates substantial electron density localization in the silicon-nitrogen bonding regions [7] [11]. The electron distribution patterns show enhanced covalent character compared to purely ionic silicon-nitrogen interactions [7].

PropertyValue/DescriptionCharacteristics
Molecular FormulaC₆H₁₉NSi₂86 total electrons
Si Hybridizationsp³Tetrahedral geometry
N Lone PairsOne pairLewis base character
Bond PolarityPolar covalentSi⁺-N⁻ polarization
π-Bonding(p→d)π interactionBond strengthening

Nuclear magnetic resonance spectroscopy provides additional insights into electron distribution patterns [11]. Silicon-29 chemical shifts in hexamethyldisilazane derivatives demonstrate sensitivity to coordination environment changes, reflecting the electronic structure modifications upon complexation [11].

Computational Studies of Hexamethyldisilazane Structure

Extensive computational investigations have employed various theoretical methods to elucidate the structural and electronic properties of hexamethyldisilazane [7] [11]. These studies have utilized ab initio and density functional theory approaches to provide detailed molecular descriptions beyond experimental accessibility [7] [21].

Hartree-Fock calculations using 6-31G(d) basis sets have been employed to investigate the equilibrium geometry and vibrational properties of hexamethyldisilazane [7]. These calculations confirmed the planar Si-N-Si backbone geometry and provided theoretical bond length and angle predictions consistent with experimental observations [7].

Density functional theory studies using B3LYP functionals with 6-31G(d) and 6-311G(2d,p) basis sets have yielded refined structural parameters [7] [11]. The B3LYP/6-311G(2d,p) calculations predict silicon-nitrogen bond lengths within 0.01 angstroms of experimental values, demonstrating excellent agreement between theory and experiment [7].

Møller-Plesset perturbation theory calculations at the MP2/6-31G(d) and MP2/6-311G(2d,p) levels have been performed to incorporate electron correlation effects [7]. These calculations provide improved descriptions of the silicon-nitrogen bonding interactions and help rationalize the observed geometric preferences [7].

Computational MethodBasis SetApplicationAccuracy
Hartree-Fock6-31G(d)Geometry optimizationModerate
B3LYP6-31G(d)Electronic structureGood
B3LYP6-311G(2d,p)Refined parametersExcellent
MP26-31G(d)Correlation effectsGood
MP26-311G(2d,p)High-level theoryExcellent

Coupled cluster calculations at the QCISD/6-311G(2d,p) level have been employed for selected systems to provide benchmark-quality results [7]. These high-level calculations serve as reference standards for evaluating the performance of more computationally efficient methods [7].

Natural bond orbital analysis from computational studies reveals the electronic structure details of silicon-nitrogen bonding [7] [11]. These analyses quantify the degree of ionic versus covalent character in the Si-N bonds and identify the orbital contributions to molecular stability [7].

Vibrational frequency calculations have been performed to characterize the normal modes of hexamethyldisilazane [7]. The computed vibrational spectra show excellent agreement with experimental infrared and Raman measurements, validating the theoretical structural models [4] [7].

Comparison with Other Disilazane Analogues

Hexamethyldisilazane belongs to a broader family of disilazane compounds with the general formula (R₃Si)₂NH, where R represents various substituent groups [7] [16]. Comparative studies reveal how substituent modifications affect structural and electronic properties across this molecular series [7] [18].

Disilazane itself, with the formula (SiH₃)₂NH, serves as the parent compound for structural comparisons [16] [18]. Electron diffraction studies of disilazane show a silicon-nitrogen bond length of 1.725 ± 0.003 angstroms and a Si-N-Si bond angle of 127.7 ± 0.1 degrees [18]. These values demonstrate that methyl substitution in hexamethyldisilazane leads to slight bond lengthening and angle opening compared to the hydrogen analogue [9] [18].

The comparison extends to Group 14 analogues, including digermylamine (GeH₃)₂NH, which maintains a nearly planar Ge-N-Ge backbone geometry similar to the silicon systems [7]. However, disilylphosphine (SiH₃)₂PH exhibits pyramidal geometry at phosphorus, contrasting with the planar nitrogen coordination in disilazanes [7].

Computational studies of the series (XH₃)₂YH, where X represents carbon, silicon, or germanium and Y represents nitrogen, phosphorus, or arsenic, reveal systematic trends in bonding and geometry [7]. Silicon-nitrogen compounds consistently exhibit the most pronounced tendency toward planar heavy-atom skeletons [7].

CompoundX-Y Bond Length (Å)X-Y-X Angle (°)Geometry
Hexamethyldisilazane1.738131.3Planar Si₂N
Disilazane1.725127.7Planar Si₂N
DigermylamineNot specifiedNearly planarNearly planar Ge₂N
DisilylphosphineNot specifiedPyramidalPyramidal Si₂P

The electronic structure variations across disilazane analogues reflect the different electronegativities and orbital characteristics of the constituent atoms [7]. Silicon-nitrogen systems benefit from favorable (p→d)π orbital interactions that stabilize planar geometries, while carbon analogues lack accessible d orbitals for such interactions [7].

Pyramidal inversion barriers have been calculated for various disilazane analogues, revealing the energy costs associated with geometric distortions [7]. Hexamethyldisilazane exhibits relatively high inversion barriers, consistent with its preference for planar Si-N-Si geometry [7].

Theoretical Models of Si-N-Si Bond Angles and Lengths

Theoretical models for predicting Si-N-Si bond angles and lengths in hexamethyldisilazane have evolved from simple electrostatic considerations to sophisticated quantum mechanical treatments [7] [20]. These models provide fundamental understanding of the factors governing molecular geometry in silicon-nitrogen systems [7].

Early theoretical approaches employed valence shell electron pair repulsion theory to predict approximate geometries [7]. However, these models failed to account for the observed planarity in disilazane systems, necessitating more advanced theoretical treatments [7].

Molecular orbital theory provides a comprehensive framework for understanding Si-N-Si bonding patterns [7] [20]. The theory emphasizes the role of orbital overlap and symmetry matching in determining bond strengths and preferred geometries [7]. Calculations show that maximum orbital overlap occurs in planar Si-N-Si configurations, explaining the experimental observations [7].

The (p→d)π bonding model represents a crucial theoretical advance in understanding disilazane geometry [7] [20]. This model proposes that nitrogen 2p orbitals interact with silicon 3d orbitals through π-type overlap, creating additional bonding stabilization beyond the primary σ-framework [7]. The π-interactions favor planar geometries where optimal orbital alignment can be achieved [7].

Extended Hückel molecular orbital calculations have been employed to quantify the (p→d)π bonding contributions [20]. These calculations demonstrate that π-bonding effects can account for 10-20% of the total Si-N bonding energy, providing significant geometric stabilization [20].

Theoretical ModelKey FeaturesPredictions
VSEPR TheoryElectron pair repulsionApproximate geometry
Molecular Orbital TheoryOrbital overlap optimizationPlanar preference
(p→d)π Bonding ModelN(2p) → Si(3d) interactionGeometric stabilization
Extended HückelQuantitative π-bondingEnergy contributions

Density functional theory calculations incorporating dispersion corrections have refined the theoretical models for Si-N-Si systems [7] [11]. These calculations provide accurate predictions of bond lengths and angles while accounting for weak intermolecular interactions that can influence solid-state structures [11].

Natural bond orbital analysis decomposes the Si-N bonding into σ and π components, quantifying the relative contributions of different orbital interactions [7] [11]. These analyses confirm that while σ-bonding dominates the Si-N interaction, π-bonding provides crucial geometric stabilization [7].

Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals.
Liquid; WetSolid

Color/Form

Colorless liquid

Boiling Point

125.0 °C
125 °C

Flash Point

48 °F (NFPA, 2010)
81 °F (27 °C) closed cup
14 °C (closed cup) /from table/

Density

0.7741 g/cu cm at 25 °C

LogP

log Kow = 2.62 /Estimated/

Odor

Ammonia-like odo

UNII

H36C68P1BH

Related CAS

1070-89-9 (hydrochloride salt)
4039-32-1 (lithium salt)
1070-89-9 (Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 540 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 540 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 505 of 540 companies with hazard statement code(s):;
H225 (76.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (93.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.24%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (16.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (71.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (88.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (56.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fixatives

Vapor Pressure

13.79 mmHg
13.8 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

999-97-3
4039-32-1

Wikipedia

Hexamethyldisilazane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Pharmaceutical and medicine manufacturing
Plastics product manufacturing
Printing and related support activities
Rubber product manufacturing
Synthetic rubber manufacturing
This chemical is used in products that support the semiconductor and microelectronics industries.
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: ACTIVE
All HMDS is sold as electronic-grade material, indicating that the level of each metal impurity is less than 1 ppm.

Dates

Modify: 2023-08-15

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